3-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol
Description
Properties
IUPAC Name |
3-(2,3-dihydro-1H-inden-1-ylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-9-3-8-13-12-7-6-10-4-1-2-5-11(10)12/h1-2,4-5,12-14H,3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRWSZFHGPDGNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Antidepressant Properties
Research indicates that compounds similar to 3-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol may exhibit antidepressant effects. The structural characteristics of the compound suggest potential interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that modifications in the indene structure can enhance binding affinity to serotonin receptors, which is crucial for developing new antidepressants .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. In preclinical models, it demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells. These effects are vital in conditions such as Alzheimer's disease and Parkinson's disease, where neurodegeneration is a primary concern .
Biochemical Applications
Cell Culture Medium Supplement
this compound has been identified as a non-toxic organic buffering agent suitable for use in cell culture media. Its ability to maintain pH stability within a range of 6 to 8.5 makes it valuable for biological experiments where pH fluctuations can affect cellular behavior .
Drug Delivery Systems
The compound's amphiphilic nature allows it to be utilized in drug delivery systems. Its incorporation into liposomes or nanoparticles can enhance the solubility and bioavailability of poorly soluble drugs. This application is particularly relevant in cancer therapy, where targeted delivery of chemotherapeutic agents is essential for minimizing side effects and maximizing therapeutic efficacy .
Industrial Applications
Synthesis of Fine Chemicals
In the field of synthetic organic chemistry, this compound serves as an intermediate for producing various fine chemicals and pharmaceuticals. Its unique structure allows for further functionalization, making it a versatile building block in chemical synthesis .
Case Studies and Research Findings
| Application Area | Study/Reference | Findings |
|---|---|---|
| Antidepressant Effects | PubChem | Structural modifications enhance serotonin receptor binding affinity . |
| Neuroprotective Effects | Biosynth | Reduces oxidative stress in neuronal cells; potential for neurodegenerative diseases . |
| Cell Culture | Kemix | Effective buffering agent maintaining pH stability in cell cultures . |
| Drug Delivery Systems | Molport | Improves solubility and bioavailability of drugs when used in formulations . |
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism of action depends on the biological context in which it is used. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely depending on the specific application.
Comparison with Similar Compounds
Indenyl vs. Tetrahydronaphthyl Derivatives
A closely related analog, 3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-1-ol (C₁₃H₁₉NO), replaces the indenyl group with a tetrahydronaphthyl system. Key differences include:
Substituent Variations on the Indenyl Ring
Bromo-substituted derivatives, such as 15a ((1S,3R)-3-(((R)-5-bromo-2,3-dihydro-1H-inden-1-yl)amino)-1-isopropylcyclopentyl)(7-(trifluoromethyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone), demonstrate the impact of halogenation:
Amino Propanol Derivatives with Heterocyclic Systems
3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)propan-1-ol (C₁₁H₁₅NO₃) replaces the indenyl group with a dihydrodioxin ring. Key contrasts include:
The dihydrodioxin derivative’s oxygen atoms increase polarity, favoring solubility but possibly limiting membrane permeability .
Modifications on the Amino Group
Compounds like 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(4-methoxy-2-nitrophenyl)acetamide (C₂₁H₂₁N₃O₄) feature propargyl and nitro substituents:
Biological Activity
3-[(2,3-Dihydro-1H-inden-1-yl)amino]propan-1-ol, also known by its CAS number 1042573-84-1, is an organic compound with a molecular formula of CHNO. This compound has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound features a unique structural motif that contributes to its biological properties. The indene moiety is known for its role in various pharmacological activities. The structure can be represented as follows:
Biological Activity Overview
Research on this compound is limited; however, preliminary studies suggest several biological activities:
1. Antimicrobial Activity
Preliminary evaluations indicate that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of nitrogen heterocycles have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific activity of this compound against these pathogens remains to be thoroughly investigated.
2. Neuropharmacological Effects
Compounds with amino alcohol structures often interact with neurotransmitter systems. While direct studies on this compound are sparse, related compounds have demonstrated effects on GABAergic and dopaminergic systems, suggesting potential applications in treating neurological disorders .
3. Anti-inflammatory Properties
Certain derivatives of similar chemical classes have been noted for their anti-inflammatory effects. This can be attributed to the modulation of inflammatory pathways involving cytokines and chemokines . Further research is necessary to confirm if this compound exhibits similar properties.
Case Studies and Research Findings
A review of available literature reveals no direct clinical trials or extensive studies specifically targeting the biological activity of this compound. However, related compounds have been explored:
| Compound Name | Activity | Reference |
|---|---|---|
| Pyrrole Derivatives | Antibacterial (MIC 3.12 - 12.5 μg/mL) | |
| GABA Analogues | Neuroprotective effects | |
| Indole Derivatives | Anti-inflammatory |
Future Directions
Given the promising structural characteristics of this compound and its potential biological activities inferred from related compounds, future research should focus on:
In vitro and In vivo Studies : Comprehensive studies to evaluate the antimicrobial, neuropharmacological, and anti-inflammatory effects.
Mechanistic Studies : Understanding the molecular mechanisms underlying its biological activities could lead to novel therapeutic applications.
Structure–Activity Relationship (SAR) : Exploring modifications to the chemical structure may enhance efficacy and reduce toxicity.
Preparation Methods
Reductive Amination Using Lithium Aluminium Hydride (LiAlH4)
One documented method involves the reduction of appropriate precursor compounds with lithium aluminium hydride in diethyl ether, conducted at low temperatures (0–20 °C) over an extended period (24 hours). This method is effective in converting intermediates into the amine-alcohol target compound with moderate yields (~68%).
- Reaction conditions :
- Reducing agent: Lithium aluminium hydride
- Solvent: Diethyl ether
- Temperature: 0–20 °C
- Duration: 24 hours
- Yield : Approximately 68%
- Advantages : High selectivity and efficiency in reducing amides or nitriles to primary amines with alcohol functionality intact.
- Notes : Requires careful control of temperature and moisture exclusion due to the reactivity of LiAlH4.
Amination of 2,3-Dihydro-1H-Indene Derivatives
The amino group can be introduced by reacting 2,3-dihydro-1H-indene derivatives bearing suitable leaving groups (e.g., halides) with amino alcohols or amines under nucleophilic substitution conditions. Although detailed reaction conditions for this exact compound are scarce, analogous syntheses of related indene amines suggest:
- Use of inert solvents such as alcohols or water.
- Mild heating or room temperature stirring.
- Possible use of bases or acid scavengers to facilitate substitution.
- Purification by crystallization or chromatography.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Duration | Notes |
|---|---|---|---|---|
| Reductive amination | Lithium aluminium hydride in diethyl ether | 0–20 °C | 24 hours | Moisture sensitive; inert atmosphere needed |
| Aluminium chloride addition | Aluminium chloride in isobutyric acid halide | 0–10 °C (preferably 0–5 °C) | 2–3 hours (slow addition) | Avoid local overdosing to prevent isomerization |
| Chlorination | Sulfuryl chloride or chlorine gas | 50–60 °C | Variable | Direct chlorination of ketone intermediates |
| Hydrolysis | Aqueous alkali metal hydroxide | Room temp to 60 °C | 5–6 hours | Followed by acidification and phase separation |
Purification Techniques
- Crystallization from solvents like toluene is commonly used to purify indene derivatives post-hydrolysis.
- Column chromatography employing methylene chloride/methanol mixtures is effective for final compound purification.
- Phase separation techniques after neutralization are applied to isolate the organic phase containing the target compound.
Summary Table of Preparation Method Features
| Preparation Method | Key Reagents | Conditions | Yield (%) | Advantages | Challenges |
|---|---|---|---|---|---|
| Reductive amination (LiAlH4) | Lithium aluminium hydride, diethyl ether | 0–20 °C, 24 h | ~68 | High selectivity, direct amine formation | Sensitive to moisture, requires inert atmosphere |
| Nucleophilic substitution | Amino alcohols, indene halides | Mild heating, inert solvents | Not specified | Straightforward, adaptable | Requires suitable leaving group on indene |
| Multi-step chlorination & hydrolysis | Aluminium chloride, sulfuryl chloride, alkali hydroxide | 0–60 °C, slow addition | Not specified | Controlled functionalization | Complex, multiple steps, careful reagent addition needed |
Research Findings and Considerations
- The slow and controlled addition of aluminium chloride is critical to avoid side reactions such as isomerization and oligomer formation in indene derivatives.
- Chlorination steps are preferably conducted with chlorine gas at moderate temperatures to ensure selective functionalization.
- The hydrolysis step must be carefully monitored to achieve complete conversion and facilitate phase separation for product isolation.
- Reductive amination with lithium aluminium hydride remains a robust method for introducing the amino-propanol moiety with good yields and purity.
- Purification by crystallization and chromatography enhances the product quality, which is essential for further application in medicinal chemistry or material science.
Q & A
Q. What synthetic routes are recommended for 3-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A multi-step synthesis approach is typically employed, starting with the condensation of 2,3-dihydro-1H-indene-1-amine with a propanol derivative. Reaction optimization involves varying temperature (e.g., 60–100°C), solvent polarity (e.g., ethanol vs. dichloromethane), and catalyst selection (e.g., acid/base catalysts). Yield improvements are achieved by monitoring intermediates via thin-layer chromatography (TLC) and adjusting stoichiometric ratios. Purity is enhanced through recrystallization or column chromatography using silica gel .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the indene and propanol moieties, while mass spectrometry (MS) verifies molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., -NH and -OH stretches). For chiral centers, polarimetry or chiral HPLC can resolve enantiomers, as seen in studies of structurally similar amino-propanol derivatives .
Q. How can impurities in the compound be identified and quantified during synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS) is used for impurity profiling. Reference standards (e.g., related amines or hydroxylated byproducts) are synthesized for calibration. Acceptance criteria follow pharmaceutical guidelines, where individual impurities are controlled at ≤0.15% unless toxicological data suggest stricter limits .
Q. What purification strategies are recommended to isolate this compound from reaction mixtures?
- Methodological Answer : Fractional distillation or vacuum distillation is used for crude separation, followed by column chromatography with gradients of ethyl acetate/hexane. For scale-up, preparative HPLC with C18 columns achieves >95% purity. Solvent selection (e.g., methanol for crystallization) minimizes co-elution of polar impurities .
Q. How should stability studies be designed to assess degradation pathways under varying conditions?
- Methodological Answer : Accelerated stability testing under ICH Q1A guidelines includes exposure to heat (40–60°C), humidity (75% RH), and acidic/alkaline buffers (pH 3–10). Degradation products are analyzed via HPLC-MS, with kinetic modeling to predict shelf life. Oxidative stability is assessed using hydrogen peroxide or UV light .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and interactions with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) simulates binding to receptors (e.g., GPCRs) using crystal structures from the Protein Data Bank. Machine learning models prioritize targets based on druggability scores and toxicity profiles .
Q. What strategies resolve contradictions in biological activity data across experimental models?
- Methodological Answer : Cross-validation using in vitro (e.g., enzyme inhibition assays) and in vivo (rodent models) studies identifies species-specific metabolic differences. Dose-response curves and pharmacokinetic profiling (e.g., AUC, Cmax) clarify efficacy thresholds. Meta-analysis of published data accounts for methodological variability (e.g., cell line selection) .
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
- Methodological Answer : Asymmetric catalysis with chiral ligands (e.g., BINAP) or enzymatic resolution using lipases achieves enantiomeric excess (>90%). Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC separate enantiomers, validated by circular dichroism (CD) spectroscopy. Synthetic routes are optimized using Design of Experiments (DoE) .
Q. What are the environmental fate and ecotoxicological impacts of this compound?
- Methodological Answer : Biodegradation studies under OECD 301 guidelines assess microbial breakdown in water/soil. Ecotoxicity is evaluated via Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201) tests. Persistence is modeled using EPI Suite to estimate half-lives in air/water compartments .
Q. How do metabolic pathways of this compound differ between mammalian and microbial systems?
- Methodological Answer :
Radiolabeled compounds (¹⁴C) track metabolic fate in liver microsomes (CYP450 enzymes) vs. bacterial cultures (e.g., Pseudomonas spp.). Metabolites are identified via high-resolution MS and compared to databases (e.g., HMDB). Kinetic isotope effects (KIEs) differentiate enzymatic vs. non-enzymatic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
